Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 1,3-dibromotetrafluorobenzene. As a highly fluorinated building block, this substrate offers unique electronic properties and reactivity, making it a valuable component in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. These notes are designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Unique Reactivity of 1,3-Dibromotetrafluorobenzene
1,3-Dibromotetrafluorobenzene is a key intermediate for the synthesis of complex aromatic systems. The presence of four electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bonds, making them susceptible to oxidative addition to a low-valent palladium center. This enhanced reactivity, however, also presents challenges, including the potential for side reactions and the need for precise control over reaction conditions to achieve selective mono- or di-substitution.
The two bromine atoms are chemically equivalent in the starting material, but the substitution of one bromine atom can electronically influence the reactivity of the second, allowing for sequential and regioselective functionalization. Understanding and controlling this reactivity is paramount for the successful application of this versatile building block.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1][2] When applied to 1,3-dibromotetrafluorobenzene, it allows for the introduction of one or two new aryl or vinyl substituents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electron-deficient nature of the tetrafluorobenzene ring facilitates the initial oxidative addition of a C-Br bond to the Pd(0) catalyst. The choice of base is critical for the activation of the boronic acid or ester, which then undergoes transmetalation with the palladium complex.[4] Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.
dot
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Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Transmetalation [label="Transmetalation\n(R-B(OR)₂ + Base)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_R_complex [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4"];
RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"];
Product [label="Ar-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
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Pd0 -> OxAdd [label=""];
OxAdd -> PdII_complex [label=""];
PdII_complex -> Transmetalation [label=""];
Transmetalation -> PdII_R_complex [label=""];
PdII_R_complex -> RedElim [label=""];
RedElim -> Product [label=""];
RedElim -> Pd0 [label="Catalyst\nRegeneration"];
}
caption {
label = "Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.";
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Protocol for Monosubstitution
This protocol is designed to favor the selective reaction of one bromine atom.
Materials:
-
1,3-Dibromotetrafluorobenzene
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 1,3-dibromotetrafluorobenzene (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monosubstituted product.
Rationale for Key Steps:
-
Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive functional groups.
-
Solvent System: The biphasic toluene/water system is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol for Disubstitution
To achieve double coupling, a higher excess of the boronic acid and a longer reaction time are typically required.
Materials:
-
1,3-Dibromotetrafluorobenzene
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 4.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Follow the general setup and inert atmosphere procedure as described for monosubstitution.
-
Combine 1,3-dibromotetrafluorobenzene (1.0 eq), arylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (4.0 eq) in the reaction flask.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90-110 °C and stir for 12-24 hours.
-
Perform the workup and purification as described for the monosubstitution protocol.
Rationale for Key Steps:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, particularly when higher temperatures and longer reaction times are employed.[2]
-
Excess Reagent: A larger excess of the boronic acid is used to drive the reaction to completion and ensure the substitution of both bromine atoms.
| Parameter | Monosubstitution Protocol | Disubstitution Protocol |
| Boronic Acid | 1.1 equivalents | 2.5 equivalents |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/Water | 1,4-Dioxane/Water |
| Temperature | 80-100 °C | 90-110 °C |
| Time | 4-12 hours | 12-24 hours |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the tetrafluorobenzene core.[5][6] This reaction is particularly valuable for the synthesis of conjugated systems and materials with interesting electronic and photophysical properties.
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Modern protocols often employ copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
dot
graph Sonogashira_Mechanism {
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rankdir=LR;
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// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Transmetalation [label="Transmetalation\n(Cu-C≡C-R)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_R_complex [label="Ar-Pd(II)L₂-C≡C-R", fillcolor="#F1F3F4"];
RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"];
Product [label="Ar-C≡C-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Alkyne [label="Terminal Alkyne\n(H-C≡C-R)", shape=box, fillcolor="#F1F3F4"];
Cu_cycle [label="Copper Cycle\n(Cu(I) + Base)", shape=ellipse, style="", fillcolor="#FFFFFF"];
Cu_acetylide [label="Copper Acetylide\n(Cu-C≡C-R)", shape=box, fillcolor="#F1F3F4"];
// Edges
Pd0 -> OxAdd;
OxAdd -> PdII_complex;
PdII_complex -> Transmetalation;
Transmetalation -> PdII_R_complex;
PdII_R_complex -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label="Catalyst\nRegeneration"];
Alkyne -> Cu_cycle;
Cu_cycle -> Cu_acetylide;
Cu_acetylide -> Transmetalation;
}
caption {
label = "Figure 2: Catalytic Cycles in a Typical Sonogashira Coupling.";
fontsize = 10;
fontname = "Arial";
}
Protocol for Stepwise Sonogashira Coupling
This protocol aims for the sequential introduction of two different alkynyl groups.
Step 1: Monosubstitution
Materials:
-
1,3-Dibromotetrafluorobenzene
-
Terminal alkyne 1 (1.05 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube, dissolve 1,3-dibromotetrafluorobenzene (1.0 eq) in a mixture of THF and TEA (2:1 v/v).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Add the terminal alkyne 1 (1.05 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 2-6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the mono-alkynylated product.
Step 2: Disubstitution with a Different Alkyne
Materials:
Procedure:
-
Subject the purified mono-alkynylated product to the same reaction conditions as in Step 1, using terminal alkyne 2.
-
The reaction may require a higher temperature (60-80 °C) and a longer reaction time to proceed to completion.
-
Workup and purify as described previously to isolate the disubstituted product.
Rationale for Key Steps:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for a wide range of Sonogashira couplings.[7]
-
Base/Solvent: Triethylamine serves as both the base and a co-solvent, while THF is used to ensure the solubility of the starting materials.
-
Stepwise Approach: By using a slight excess of the first alkyne and carefully monitoring the reaction, it is possible to isolate the monosubstituted product before proceeding with the second coupling.
III. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[8] This reaction is of great importance in medicinal chemistry, as the arylamine motif is present in numerous pharmaceutical compounds.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex.[9] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[10]
dot
graph Buchwald_Hartwig_Mechanism {
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// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Amine_Coord [label="Amine Coordination\n(R₂NH)", shape=ellipse, style="", fillcolor="#FFFFFF"];
Pd_Amine_complex [label="[Ar-Pd(II)L₂(NHR₂)]⁺Br⁻", fillcolor="#F1F3F4"];
Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style="", fillcolor="#FFFFFF"];
Pd_Amide_complex [label="Ar-Pd(II)L₂(NR₂)", fillcolor="#F1F3F4"];
RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"];
Product [label="Ar-NR₂", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd;
OxAdd -> PdII_complex;
PdII_complex -> Amine_Coord;
Amine_Coord -> Pd_Amine_complex;
Pd_Amine_complex -> Deprotonation;
Deprotonation -> Pd_Amide_complex;
Pd_Amide_complex -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label="Catalyst\nRegeneration"];
}
caption {
label = "Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.";
fontsize = 10;
fontname = "Arial";
}
Protocol for Monoamination
Materials:
-
1,3-Dibromotetrafluorobenzene
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOtBu (1.4 eq).
-
Add 1,3-dibromotetrafluorobenzene (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
Rationale for Key Steps:
-
Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand like XPhos is a highly active catalyst system for a broad range of amines.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of a wide variety of amines.
-
Anhydrous Conditions: The use of a glovebox and anhydrous solvents is recommended as moisture can deactivate the catalyst and interfere with the reaction.
IV. Heck Reaction: Vinylation of the Aromatic Core
The Heck reaction provides a method for the vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[12][13] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Mechanistic Pathway
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[13] A subsequent β-hydride elimination releases the vinylated product and a palladium hydride species. The base then regenerates the active Pd(0) catalyst.
dot
graph Heck_Mechanism {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"];
PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Alkene_Insertion [label="Migratory Insertion\n(Alkene)", shape=ellipse, style="", fillcolor="#FFFFFF"];
Pd_Alkyl_complex [label="R-CH₂-CH(Ar)-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Beta_Hydride_Elim [label="β-Hydride Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"];
Product [label="Ar-CH=CH-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd_Hydride [label="H-Pd(II)L₂-Br", fillcolor="#F1F3F4"];
Base_Regen [label="Base", shape=ellipse, style="", fillcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd;
OxAdd -> PdII_complex;
PdII_complex -> Alkene_Insertion;
Alkene_Insertion -> Pd_Alkyl_complex;
Pd_Alkyl_complex -> Beta_Hydride_Elim;
Beta_Hydride_Elim -> Product;
Beta_Hydride_Elim -> Pd_Hydride;
Pd_Hydride -> Base_Regen;
Base_Regen -> Pd0 [label="Catalyst\nRegeneration"];
}
caption {
label = "Figure 4: General Catalytic Cycle of the Heck Reaction.";
fontsize = 10;
fontname = "Arial";
}
Protocol for Heck Vinylation
Materials:
-
1,3-Dibromotetrafluorobenzene
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (TEA, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 1,3-dibromotetrafluorobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Add the anhydrous DMF, followed by the alkene (1.5 eq) and TEA (2.0 eq).
-
Heat the mixture to 100-120 °C for 8-24 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Rationale for Key Steps:
-
Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, facilitating the dissolution of the reactants and promoting the catalytic cycle.
-
Base: Triethylamine is a common base used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.
V. Safety and Handling
1,3-Dibromotetrafluorobenzene and many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
References
- Beaudry, C. M., et al. (2012). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 10(42), 8483-8486.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(33), 11310-11314.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
YouTube. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
YouTube. (2020). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 Reaction scheme for the Buchwald-Hartwig amination of 1, 3,.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.01.1: Heck Reaction. Retrieved from [Link]
-
PubMed Central. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. Retrieved from [Link]
-
PubMed. (2022). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Retrieved from [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
NIH. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
NIH. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Double or Triple Suzuki Coupling Reaction of Substituted Di- or Tribromobenzenes. An Easy Synthesis of Fused Tri- or Tetracycles with a Benzene Core.. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. Retrieved from [Link]
-
NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
NIH. (2017). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]
-
NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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